Enhanced Potency Against FLT3-ITD Compared to the Closely Related Inhibitor HG-7-86-01
In a direct comparison, 2-Amino-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone (HG-7-85-01) demonstrates a significantly lower IC50 against the FLT3-ITD mutant cell line compared to its structural analog HG-7-86-01 [1]. This highlights the superior potency of the HG-7-85-01 scaffold against this clinically relevant mutation.
| Evidence Dimension | Inhibition of cellular proliferation |
|---|---|
| Target Compound Data | IC50 = 2–4 nM |
| Comparator Or Baseline | HG-7-86-01, IC50 = 125–250 nM |
| Quantified Difference | HG-7-85-01 is approximately 31- to 125-fold more potent. |
| Conditions | Cell-based assay using Ba/F3-FLT3-ITD cell line. |
Why This Matters
This differential potency is critical for applications where maximal target engagement is required at minimal drug concentrations, directly influencing selection in kinase inhibitor development programs.
- [1] Weisberg E, Ray A, Nelson E, et al. Discovery and characterization of novel mutant FLT3 kinase inhibitors. Mol Cancer Ther. 2010;9(9):2468-2477. View Source
